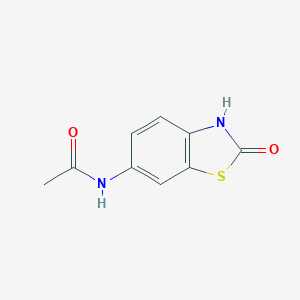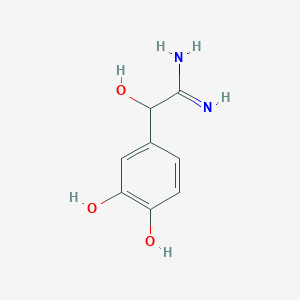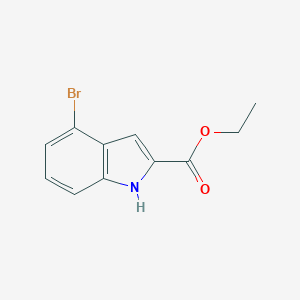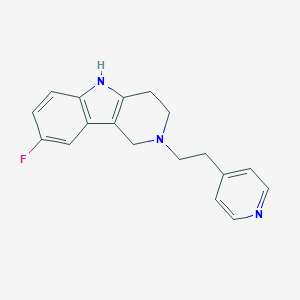
2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid (CMCP) is a cyclic carboxylic acid that has been widely studied in recent years due to its potential applications in various scientific fields. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a very attractive molecule for further research.
Applications De Recherche Scientifique
2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has been studied for its potential applications in various scientific fields, including biochemistry, medicinal chemistry, and materials science. In biochemistry, 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has been used as a model compound to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. In medicinal chemistry, 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has been studied for its potential use as a drug delivery agent, as it can be used to carry drugs to specific locations in the body. Finally, in materials science, 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has been studied for its potential use as a surfactant and as a lubricant.
Mécanisme D'action
The mechanism of action of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid is not yet fully understood, but it is believed to involve a combination of electrostatic and hydrophobic interactions. 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has a carboxyl group, which is negatively charged, and a cyclopentyl group, which is hydrophobic. These two groups interact with each other to form a stable complex, which is believed to be responsible for the biological activity of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid.
Biochemical and Physiological Effects
2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid can inhibit the activity of enzymes involved in the metabolism of drugs, as well as inhibit the growth of bacteria and fungi. 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has also been found to have anti-inflammatory and anti-oxidative properties, and it has been shown to reduce the levels of certain inflammatory markers. Additionally, 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has been found to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid in lab experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid in lab experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid can be toxic in high concentrations, so it must be handled carefully.
Orientations Futures
The potential applications of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid are still being explored, and there are many future directions for research. One potential direction is to explore the effects of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid on other biological systems, such as plants and animals. Additionally, further research could be done to explore the effects of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid on the expression of genes involved in the regulation of cell growth and differentiation. Finally, further research could be done to explore the potential use of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid as a drug delivery agent, as well as its potential use as a surfactant and lubricant.
Méthodes De Synthèse
The synthesis of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has been widely studied and there are several methods available for its synthesis. The most common method involves the reaction of cyclopent-1-ene-1-carboxylic acid with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of the desired 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid and other by-products, which can be separated by column chromatography. The reaction is typically carried out at room temperature, but it can also be performed at higher temperatures for increased yields.
Propriétés
IUPAC Name |
2-(carboxymethyl)cyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)4-5-2-1-3-6(5)8(11)12/h1-4H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUWKYTULMYBGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628586 |
Source


|
| Record name | 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100378-73-2 |
Source


|
| Record name | 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


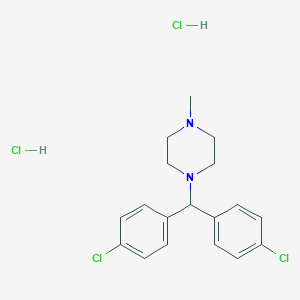
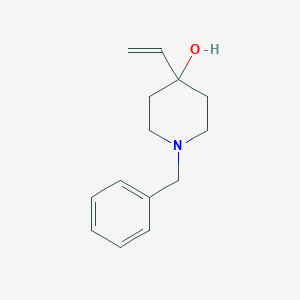
![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

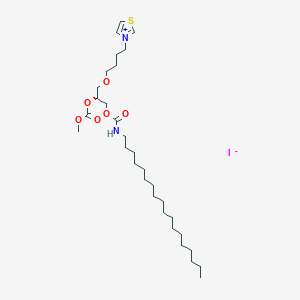
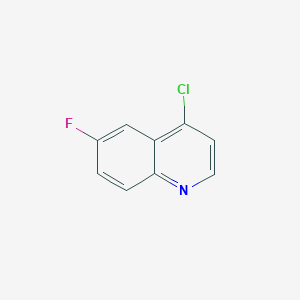
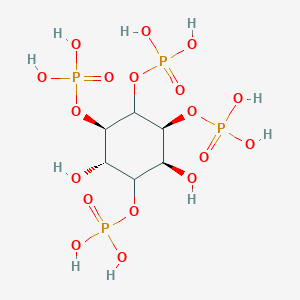
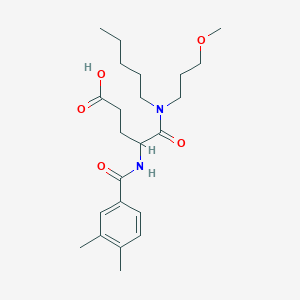
![methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate](/img/structure/B35514.png)
